molecular formula C11H8N2O2 B1398602 [2,3'-Bipyridine]-6'-carboxylic acid CAS No. 845827-00-1

[2,3'-Bipyridine]-6'-carboxylic acid

Cat. No. B1398602
M. Wt: 200.19 g/mol
InChI Key: AXJKHMPAWFRPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bipyridines are a class of organic compounds with two pyridine rings. They are used as ligands in coordination chemistry and have applications in various fields . Carboxylic acids are organic compounds containing a carboxyl functional group. They are known for their sour taste and reactivity with bases to form salts .


Synthesis Analysis

Bipyridines can be synthesized through various methods, including metal-catalyzed cross-coupling reactions . The synthesis often involves commercially available starting compounds and their direct N-alkylation .


Molecular Structure Analysis

The structure of bipyridines depends on the mutual orientation of the pyridine rings. For instance, both rings in 2,2’-bipyridine are coplanar with the nitrogen atoms in an anti-position .


Chemical Reactions Analysis

Bipyridinium salts, which are related to bipyridines, have been studied for their electrochemical behavior. The behavior depends on factors such as the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, and counter ion .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “[2,3’-Bipyridine]-6’-carboxylic acid” would depend on its specific structure. Bipyridines and carboxylic acids each have their own sets of characteristic properties .

Scientific Research Applications

Dye-Sensitized Solar Cells

  • Copper(I) Complexes for Solar Cells : Copper(I) complexes of substituted 2,2'-bipyridine dicarboxylic acids, including variations of [2,3'-Bipyridine]-6'-carboxylic acid, have been synthesized for use in copper-based dye-sensitized solar cells (DSCs). These complexes are significant for their potential application in renewable energy technologies (Constable et al., 2009).

Ligand Synthesis and Complexation

  • Synthesis of Tridentate Ligands : Synthesis of mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid has been reported, which are particularly suitable for the complexation of lanthanide(III) cations (Charbonnière et al., 2001).
  • Photophysical Studies of Organic-Soluble Lanthanide Complexes : New organic-soluble lanthanide complexes of 4-(4-alkoxyphenyl)-2,2′-bipyridine-6-carboxylic acids have been synthesized and their photophysical properties studied. These studies are crucial in understanding the electronic properties of such complexes (Krinochkin et al., 2019).

Coordination Chemistry and Metal-Organic Frameworks

  • Metal Complexes with Carboxylic Acid Derivatives : Research has been conducted on the structure and properties of bipyridine carboxylic acid derivatives and their metal complexes, offering insights into coordination chemistry and potential applications in materials science (Dawid et al., 2009).
  • Network Formation with Rare and Alkaline Earth Metals : The coordination behavior of tetracarboxylic acid-2,2′-bipyridine ligands with rare and alkaline earth metals has been studied, revealing insights into the synthesis of complex metal-organic frameworks (Kelly et al., 2008).

Photocatalysis and Environmental Applications

  • H2S Removal Using Metal-Organic Frameworks : The use of 2,2′-bipyridine-5,5′-dicarboxylic acid in the synthesis of zirconium-based metal–organic frameworks has shown potential in toxic hydrogen sulfide capture, with specific copper-loaded samples displaying high capacities (Nickerl et al., 2014).

Future Directions

Bipyridines have been used in various applications, including as ligands in transition-metal catalysis, photosensitizers, and in supramolecular structures . Future research may focus on developing new synthesis methods and exploring new applications .

properties

IUPAC Name

5-pyridin-2-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-5-4-8(7-13-10)9-3-1-2-6-12-9/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJKHMPAWFRPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,3'-Bipyridine]-6'-carboxylic acid

CAS RN

845827-00-1
Record name [2,3′-Bipyridine]-6′-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845827-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

In a 5 ml microwave vial were added 2-bromopyridine (0.093 ml, 0.949 mmol), methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxylate (300 mg, 1.139 mmol), bis(triphenylphosphine)palladium(II) chloride (133 mg, 0.190 mmol), sodium carbonate (302 mg, 2.85 mmol), 1,2-dimethoxyethane (1.5 ml), ethanol (1.000 ml) and water (0.500 ml). The reaction mixture was heated for 0.5 hours at 120° C. in the microwave. The mixture was diluted with MeOH and filtered through Celite®. The product was concentrated in vacuo then filtered through a 20 g SCX cartridge (washed with MeOH, eluted with 1M NH3 in MeOH) and evaporated in vacuo. The product was triturated with ether and concentrated under vacuo. The product was diluted in DCM then 1 ml of 1M HCl in ether added and the product was concentrated in vacuo then was dissolved in MeCN/DMSO 1:1 and purified by MDAP. The desired fractions were collected and concentrated under vacuo to give the title compound (44 mg).
Quantity
0.093 mL
Type
reactant
Reaction Step One
Quantity
302 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
133 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2,3'-Bipyridine]-6'-carboxylic acid
Reactant of Route 2
Reactant of Route 2
[2,3'-Bipyridine]-6'-carboxylic acid
Reactant of Route 3
[2,3'-Bipyridine]-6'-carboxylic acid
Reactant of Route 4
Reactant of Route 4
[2,3'-Bipyridine]-6'-carboxylic acid
Reactant of Route 5
Reactant of Route 5
[2,3'-Bipyridine]-6'-carboxylic acid
Reactant of Route 6
Reactant of Route 6
[2,3'-Bipyridine]-6'-carboxylic acid

Citations

For This Compound
7
Citations
JL Yin, QQ Yan, YX Liu, GP Yong - CrystEngComm, 2023 - pubs.rsc.org
Under the solvothermal condition, the reaction of 4,4′′-(1,3-phenylene)-bis[2,3′-bipyridine]-6-carboxylic acid (H2L1) with Mn(NO3)2·4H2O in dimethylacetamide (DMA) afforded a …
Number of citations: 0 pubs.rsc.org
JH Lee, J Kim, H Kim - Molecules, 2023 - mdpi.com
In this study, a kilogram-scale synthesis of a potent TRPV1 antagonist, 1, is described. To synthesize bipyridinyl benzimidazole derivative 1, we have developed a scalable Suzuki–…
Number of citations: 6 www.mdpi.com
MB Ferreira, FL Souza, M Muñoz-Morales… - Journal of hazardous …, 2020 - Elsevier
Four different technologies have been compared (photolysis, ZVI + photolysis, electrolysis and ZVI + electrolysis) regarding the: (1) degradation of clopyralid, (2) extent of its …
Number of citations: 19 www.sciencedirect.com
L Ruan, M Wang, M Zhou, H Lu, J Zhang… - ACS Applied Bio …, 2019 - ACS Publications
Low cargo-loading capacity and inadequate stability have severely retarded the clinical translation of micellar nanomedicines. Herein, we present a nanosystem prepared by self-…
Number of citations: 20 pubs.acs.org
M Prakash, Y Itoh, Y Fujiwara… - Journal of Medicinal …, 2021 - ACS Publications
Fat mass obesity-associated protein (FTO) is a DNA/RNA demethylase involved in the epigenetic regulation of various genes and is considered a therapeutic target for obesity, cancer, …
Number of citations: 13 pubs.acs.org
TT Thanh, TN Quoc, HL Xuan - Medicinal Chemistry Research, 2020 - Springer
The synthesis and screening of several fusaric acid (FA) and analogues against five common clinical pathogens (gram-positive and gram-negative) and in vitro hemolytic activity assay …
Number of citations: 8 link.springer.com
RW Pipal - 2021 - search.proquest.com
In the field of synthetic organic chemistry, photocatalysis has emerged as a powerful visible light-driven platform for enabling the synthesis of complex molecular scaffolds. These …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.